molecular formula C19H16ClNO3 B5717492 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide

Cat. No. B5717492
M. Wt: 341.8 g/mol
InChI Key: FVEPRNYLPYLACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide, also known as CMF-019, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of furan-based compounds and has been extensively studied for its biological properties.

Mechanism of Action

The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which play a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer effects. 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide. One possible direction is to investigate the potential use of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to study the safety and efficacy of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxyphenylacetic acid, followed by cyclization with furan-2-carboxylic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential use in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEPRNYLPYLACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

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